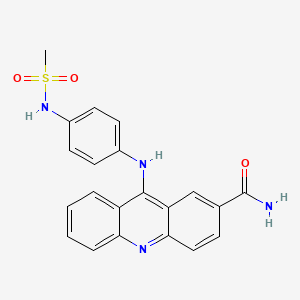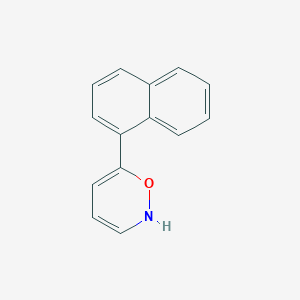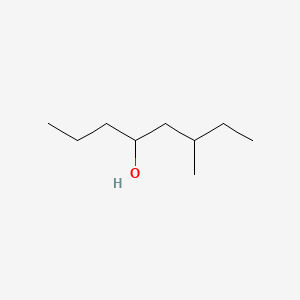
6-Methyl-4-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with a methyl group attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-4-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 6-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the ketone group to a hydroxyl group, yielding this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-methyl-4-octanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 6-methyl-4-octane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation reactions.
Major Products Formed
Oxidation: 6-Methyl-4-octanone.
Reduction: 6-Methyl-4-octane.
Substitution: Various alkyl halides depending on the substituent used.
Scientific Research Applications
6-Methyl-4-octanol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions.
Medicine: Research explores its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-octanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for alcohol dehydrogenase enzymes, leading to its oxidation to 6-methyl-4-octanone. This process involves the transfer of hydrogen atoms from the hydroxyl group to the enzyme’s active site, resulting in the formation of a carbonyl group.
Comparison with Similar Compounds
Similar Compounds
4-Octanol: Similar structure but lacks the methyl group at the sixth carbon.
6-Methyl-4-heptanol: Similar structure but has one less carbon in the main chain.
2-Methyl-4-octanol: Similar structure but the methyl group is attached to the second carbon.
Uniqueness
6-Methyl-4-octanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of the methyl group at the sixth carbon and the hydroxyl group at the fourth carbon makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
66793-82-6 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
6-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3 |
InChI Key |
KFRCBGHGDZSOJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
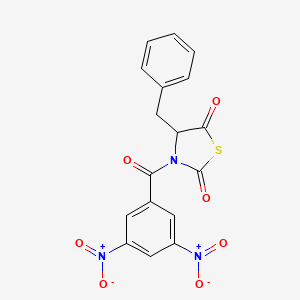
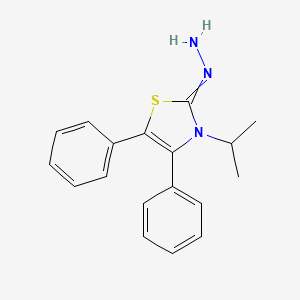
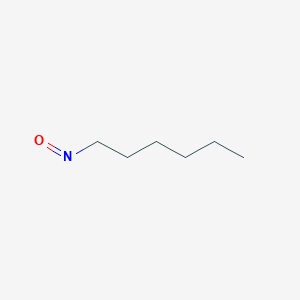
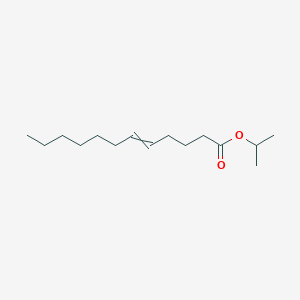
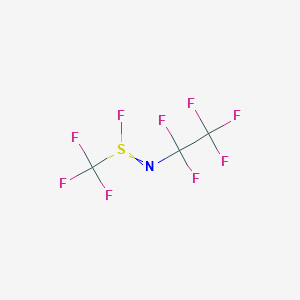
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
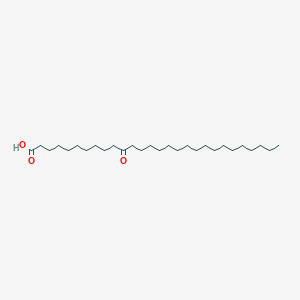
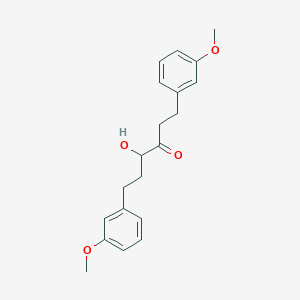

![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
